N-(2-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-furamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring attached to an amide group, which is further connected to a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-(2-methylphenyl)-2-furamide involves the reaction of 2-furoic acid with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrially, the synthesis of N-(2-methylphenyl)-2-furamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-methylphenyl)-2-furamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine, N-(2-methylphenyl)-2-furylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; concentrated nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-(2-methylphenyl)-2-furylamine.
Substitution: Halogenated or nitrated derivatives of N-(2-methylphenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(2-methylphenyl)-2-furamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways, due to its ability to interact with active sites.
Medicine:
Drug Development: N-(2-methylphenyl)-2-furamide derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry:
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties, such as thermal stability and conductivity.
Wirkmechanismus
The mechanism by which N-(2-methylphenyl)-2-furamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The furan ring and amide group allow the compound to form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-(2-methylphenyl)-N’-phenylurea: This compound shares the 2-methylphenyl group but has a urea linkage instead of a furan ring.
N-(2-methylphenyl)-2-thiophenamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-methylphenyl)-2-pyrrolamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness:
N-(2-methylphenyl)-2-furamide: is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions. The furan ring can participate in π-π stacking interactions and hydrogen bonding, making it distinct from other similar compounds with different heterocyclic rings.
Eigenschaften
Molekularformel |
C12H11NO2 |
---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h2-8H,1H3,(H,13,14) |
InChI-Schlüssel |
OPXKBVCKKBVCOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Löslichkeit |
>30.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.